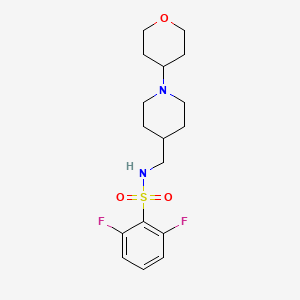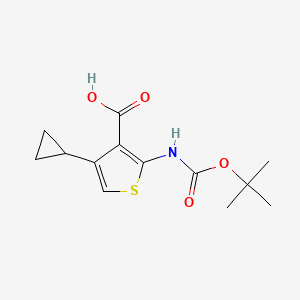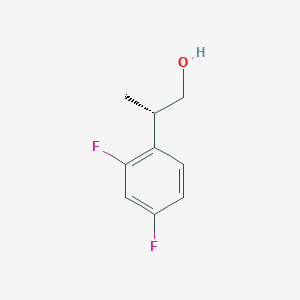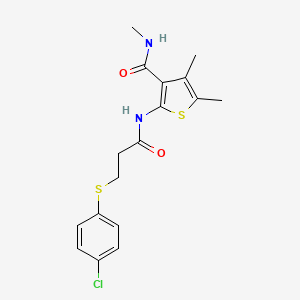![molecular formula C17H15N3O2 B2578621 7-环丙基-2-(2-甲基苯基)吡唑并[1,5-a]嘧啶-5-羧酸 CAS No. 1226350-97-5](/img/structure/B2578621.png)
7-环丙基-2-(2-甲基苯基)吡唑并[1,5-a]嘧啶-5-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Cyclopropyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and significant roles in medicinal chemistry and material science
科学研究应用
This compound has shown promise in several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, pyrazolo[1,5-a]pyrimidine derivatives are studied for their anticancer, antimicrobial, and anti-inflammatory properties . Additionally, these compounds have applications in material science due to their photophysical properties, making them useful in the development of fluorescent probes and organic light-emitting devices .
作用机制
Target of Action
The primary target of 7-Cyclopropyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
7-Cyclopropyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid interacts with CDK2, inhibiting its activity . This inhibition results in significant alterations in cell cycle progression, leading to the arrest of cell growth at the G0-G1 stage .
Biochemical Pathways
The inhibition of CDK2 by 7-Cyclopropyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid affects the cell cycle progression pathway . This disruption leads to downstream effects such as the arrest of cell growth and the induction of apoptosis within cells .
Pharmacokinetics
These properties can help predict the structure requirement for the observed antitumor activity .
Result of Action
The result of the action of 7-Cyclopropyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is the significant inhibition of cell growth and the induction of apoptosis within cells . This is achieved through the compound’s potent dual activity against the examined cell lines and CDK2 .
Action Environment
For instance, the stability of similar pyrazolo[1,5-a]pyrimidines under exposure to extreme pH was studied, and the behavior was followed by the relative fluorescence intensity .
生化分析
Biochemical Properties
The biochemical properties of 7-Cyclopropyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid are largely determined by its interactions with various biomolecules. For instance, it has been found to inhibit CDK2, a cyclin-dependent kinase, which plays a crucial role in cell cycle regulation . This interaction suggests that the compound could potentially be used in cancer treatment .
Cellular Effects
In cellular studies, 7-Cyclopropyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid has shown significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It has been observed to alter cell cycle progression and induce apoptosis within HCT cells .
Molecular Mechanism
The molecular mechanism of action of 7-Cyclopropyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves binding to the active site of CDK2, inhibiting its activity . This interaction is facilitated by essential hydrogen bonding with Leu83, a residue in the active site of CDK2 .
Temporal Effects in Laboratory Settings
Its stability and long-term effects on cellular function could be inferred from its potent inhibitory activity against CDK2 .
Metabolic Pathways
Given its structural similarity to other pyrazolo[1,5-a]pyrimidines, it may be involved in similar metabolic processes .
准备方法
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including 7-Cyclopropyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid, typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-biselectrophiles . This method is favored due to its excellent performance and versatility in introducing various substituents at different positions on the pyrazolo[1,5-a]pyrimidine core . Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity.
化学反应分析
7-Cyclopropyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions
相似化合物的比较
Compared to other pyrazolo[1,5-a]pyrimidine derivatives, 7-Cyclopropyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid stands out due to its unique substituents, which can influence its biological activity and chemical properties . Similar compounds include 7-difluoromethylpyrazolo[1,5-a]pyrimidine and 5-difluoromethylpyrazolo[1,5-a]pyrimidine, which also exhibit significant biological activities and are used in various research applications .
属性
IUPAC Name |
7-cyclopropyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-10-4-2-3-5-12(10)13-9-16-18-14(17(21)22)8-15(11-6-7-11)20(16)19-13/h2-5,8-9,11H,6-7H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSORKGISMZFGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=CC(=NC3=C2)C(=O)O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2578538.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-dimethylbutanamide](/img/structure/B2578539.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2578542.png)

![2-[(3-aminophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2578544.png)
![(2Z)-2-{[(4-fluoro-3-methylphenyl)sulfonyl]hydrazono}-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2578545.png)
![5-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2578546.png)

![6-(4-{[1,1'-biphenyl]-4-sulfonyl}piperazin-1-yl)-N-[(oxolan-2-yl)methyl]pyridazin-3-amine](/img/structure/B2578551.png)
![4-ethoxy-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2578553.png)


![2-Chloro-N-[2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl]propanamide](/img/structure/B2578560.png)
